4-But-3-enyl-3-propan-2-ylazetidin-2-one

Beschreibung

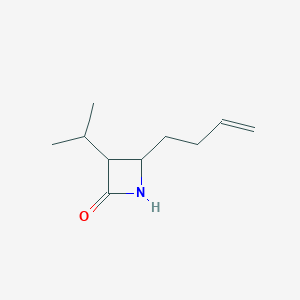

4-But-3-enyl-3-propan-2-ylazetidin-2-one is a β-lactam derivative featuring a four-membered azetidin-2-one ring substituted at positions 3 and 2. The IUPAC name reflects its structure: a but-3-enyl group (C₄H₇) at position 4 and a propan-2-yl (isopropyl) group at position 3. The molecular formula is C₁₀H₁₅NO, with a molecular weight of 165.2 g/mol.

Eigenschaften

CAS-Nummer |

101347-89-1 |

|---|---|

Molekularformel |

C10H17NO |

Molekulargewicht |

167.25 g/mol |

IUPAC-Name |

4-but-3-enyl-3-propan-2-ylazetidin-2-one |

InChI |

InChI=1S/C10H17NO/c1-4-5-6-8-9(7(2)3)10(12)11-8/h4,7-9H,1,5-6H2,2-3H3,(H,11,12) |

InChI-Schlüssel |

HFLIDTDKOPQHPA-UHFFFAOYSA-N |

SMILES |

CC(C)C1C(NC1=O)CCC=C |

Kanonische SMILES |

CC(C)C1C(NC1=O)CCC=C |

Synonyme |

2-Azetidinone,4-(3-butenyl)-3-(1-methylethyl)-(9CI) |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Structural and Functional Comparison

The following table compares 4-But-3-enyl-3-propan-2-ylazetidin-2-one with structurally related compounds from the evidence:

Key Findings

a) Ring Strain and Reactivity

- The azetidin-2-one core in the target compound exhibits higher ring strain compared to azetidin-3-one derivatives (e.g., 1-Isobutylazetidin-3-one) due to the position of the ketone group. This strain enhances electrophilic reactivity, making it a candidate for nucleophilic attack or ring-opening reactions .

- In contrast, the tetrahydrofuran analog (5-(But-3-en-1-yl)tetrahydrofuran-2-ol) lacks lactam strain, reducing reactivity but improving stability for applications in polymer chemistry .

b) Substituent Effects

- This is shared with the isobutyl substituent in 1-Isobutylazetidin-3-one .

- The but-3-enyl group introduces conjugation and sites for Michael additions, distinguishing it from aromatic substituents in the benzoyl- and phenyl-bearing analog from . The latter’s aromatic groups stabilize the molecule via resonance but limit synthetic versatility .

c) Stereochemical Considerations

Research Implications and Limitations

- Synthetic Utility : The alkenyl group in this compound offers routes for functionalization, such as epoxidation or cross-metathesis, which are less feasible in saturated analogs .

- Data Gaps : Direct crystallographic or pharmacological data for the target compound is absent in the evidence. Structural inferences rely on analogs like 1-Isobutylazetidin-3-one and SHELX-refined derivatives (e.g., ), which use programs like SHELXL for small-molecule refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.